Cimiracemoside C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimiracemoside C typically involves the extraction from the rhizomes of Cimicifuga racemosa. The process includes:
Extraction: The rhizomes are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Purification: The extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and processed in bulk. Solvent extraction is followed by large-scale chromatography to purify the compound. The purified product is then dried and packaged for use in research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Cimiracemoside C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Cimiracemoside C has several scientific research applications:
Chemistry: Used as a reference compound in the study of triterpene glycosides.
Biology: Investigated for its role in activating AMPK, which is crucial in cellular energy homeostasis.
Medicine: Studied for its potential antidiabetic effects, as it can improve glucose metabolism and insulin sensitivity.
Industry: Used in the development of natural product-based therapeutics and supplements
Mechanism of Action
Cimiracemoside C exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a key role in regulating cellular energy balance. By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced blood glucose levels. This mechanism makes it a promising candidate for the treatment of metabolic disorders such as diabetes .
Comparison with Similar Compounds
Similar Compounds
- Cimiracemoside D
- Cimidahurine
- 23-epi-26-deoxyactein
Uniqueness
Cimiracemoside C is unique due to its specific structure and potent AMPK activation properties. Compared to similar compounds, it has shown significant potential in improving glucose metabolism and insulin sensitivity, making it a valuable compound in the study of metabolic diseases .
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYUWOBZFGKAI-BKJHYQRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256925-92-5 | |
Record name | Cimiracemoside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMIRACEMOSIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key analytical challenges in differentiating black cohosh (Actaea racemosa) from other closely related species, and how does the use of cimiracemoside C as a marker address these challenges?
A1: Differentiating black cohosh from other Actaea species, particularly those originating in Asia, presents a significant challenge due to their morphological similarities and shared chemical constituents. Traditional methods like morphological examination can be unreliable, especially for processed plant material.
Q2: How effective is Shortwave Infrared Hyperspectral Imaging (SWIR-HSI) combined with chemometrics in authenticating black cohosh products, and what role does this compound analysis play in this process?
A2: The research demonstrates that SWIR-HSI, coupled with chemometric analysis, offers a rapid and efficient method for identifying black cohosh and detecting potential adulteration in commercial products. [] While SWIR-HSI can differentiate between various Actaea species based on their unique spectral fingerprints, the analysis of specific chemical markers like this compound provides crucial confirmatory evidence.
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